Eledoisin trifluoroacetate

Receptor Pharmacology Tachykinin Receptor Binding CHO Cell Transfection

Achieve definitive tachykinin receptor subtype discrimination. Generic substitution of eledoisin with Substance P is scientifically invalid due to divergent NK1 vs. NK2/NK3 selectivity. This trifluoroacetate salt is the exact pharmacological tool needed to isolate NK2/NK3-mediated pathways. - Differential pharmacology: Preferential NK2/NK3 agonist, unlike the NK1-selective Substance P. - Functional validation: Potently induces salivation in chickens where Substance P is inactive. - Context-dependent potency: IC50 of 8 nM at NK3 in COS-7 vs. 240 nM in CHO cells for investigating cellular context impact.

Molecular Formula C56H86F3N13O17S
Molecular Weight 1302.4 g/mol
CAS No. 10129-92-7
Cat. No. B8817895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEledoisin trifluoroacetate
CAS10129-92-7
Molecular FormulaC56H86F3N13O17S
Molecular Weight1302.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O
InChIInChI=1S/C54H85N13O15S.C2HF3O2/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35;3-2(4,5)1(6)7/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72);(H,6,7)/t30-,31-,33-,34-,35-,36-,37-,38-,39-,40-,44-;/m0./s1
InChIKeyLOHDZRQROMPBGG-JSMOHVFGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eledoisin Trifluoroacetate: Overview & Specifications


Eledoisin trifluoroacetate (CAS 10129-92-7) is the trifluoroacetate salt form of the undecapeptide eledoisin, originally isolated from the posterior salivary glands of Eledone spp. octopi [1]. It belongs to the tachykinin family of neuropeptides, sharing structural and functional homology with mammalian tachykinins such as Substance P, Neurokinin A (NKA), and Neurokinin B (NKB) [2]. Eledoisin exerts its biological effects by binding to and activating neurokinin (NK) receptors, with a documented preference for NK2 and NK3 subtypes in many assay systems, in contrast to Substance P's primary NK1 preference [2]. This differential receptor interaction profile is a cornerstone for its specific use in research where discrimination between NK receptor subtypes is essential, and where its unique pharmacological fingerprint is required over more NK1-selective alternatives.

1
Preferential NK2/NK3 agonist profile for receptor subtype discrimination studies
2
Distinct pharmacological fingerprint versus NK1-selective agonists such as Substance P
3
Research tool for tachykinin function in tissues with mixed NK receptor expression

Eledoisin Trifluoroacetate: Substitution Risks


Generic substitution of eledoisin with other tachykinins like Substance P or Neurokinin A is scientifically invalid due to their fundamentally divergent receptor subtype selectivity and resulting pharmacological profiles. Tachykinins interact with three primary G-protein coupled receptors (NK1, NK2, NK3) with distinct ligand preferences [1]. While Substance P displays high selectivity for the NK1 receptor, eledoisin acts as a preferential agonist at NK2 and NK3 receptors in many tissue and cellular contexts [2]. This difference in receptor engagement translates directly into divergent functional outcomes, such as the ability of eledoisin to potently induce salivation in chickens while Substance P does not [3], or the complete lack of effect of eledoisin in the cat carotid body where Substance P is a potent agonist [4]. Therefore, experimental design predicated on eledoisin's specific NK2/NK3 bias cannot be validly executed using other in-class peptides.

Receptor subtype mismatch: Eledoisin’s NK2/3 preference may not reproduce NK1-mediated effects seen with Substance P or NKA.
Divergent functional outcomes: Tissue-specific responses (e.g., salivation induction in chickens, carotid body excitation) differ fundamentally; NK1-selective alternatives may fail in NK2/3-dependent models.
Experimental validity: Studies requiring discrimination of NK receptor subtypes cannot be validly executed using other tachykinins, as receptor bias and signaling may shift.

Eledoisin Trifluoroacetate: Receptor Selectivity Data


NK3 Receptor Binding: Stable vs. Transient Systems

In a study characterizing stably transfected CHO cells, eledoisin binding to the NK3 receptor was of low affinity (IC50=240 nM). This contrasts sharply with the high-affinity binding observed for Substance P and Neurokinin A at their cognate receptors in the same system (Kd=0.17 nM for NK1; Kd=3.4 nM for NK2) [1]. Interestingly, when the NK3 receptor was transiently expressed in COS-7 cells, eledoisin bound with high affinity (IC50=8 nM), indicating that its apparent potency is highly dependent on the cellular and expression context [1].

NK3 Receptor Binding Context
Head-to-head
Eledoisin (CHO) IC50 240 nM
Eledoisin (COS-7) IC50 8 nM
SP (NK1) Kd 0.17 nM; NKA (NK2) Kd 3.4 nM
Cellular context critically modulates apparent NK3 affinity.
Stable vs. transient expression yields >30-fold shift; functional data require system-specific validation.
Receptor Pharmacology Tachykinin Receptor Binding CHO Cell Transfection

Superior Vasodilation vs. Bradykinin

In an anesthetized dog model, following intra-arterial doses that did not affect systemic blood pressure, eledoisin demonstrated a 5 to 50 times greater activity than bradykinin in increasing total femoral and muscle blood flow [1]. Both peptides exhibited equivalent activity on skin blood flow. This indicates that eledoisin is a significantly more potent vasodilator than bradykinin in the skeletal muscle vascular bed under these experimental conditions.

Vasodilation vs. Bradykinin
Head-to-head
5–50×higher flow increase
Reported higher vasodilation response in skeletal muscle bed.
Sub-systemic intra-arterial doses in anesthetized dog; skin blood flow equivalent.
Cardiovascular Pharmacology Vasodilation In Vivo Hemodynamics

Nicotine/Aspirin-Resistant Hypotension

In urethane-anesthetized rabbits, the hypotensive effect of bradykinin was significantly inhibited in duration by nicotine and in both magnitude and duration by aspirin pretreatment. In stark contrast, the hypotensive effect of eledoisin was completely unaffected by either nicotine or aspirin [1]. This indicates that eledoisin's vasodepressor action is mediated by a pathway independent of prostacyclin release, unlike that of bradykinin.

Hypotension Pathway Resistance
Head-to-head
Eledoisin effect unaffected by nicotine or aspirin
Bradykinin inhibited in duration/magnitude
Indicates prostacyclin-independent vasodepressor mechanism.
Rabbit model; qualitative difference, no percentage inhibition reported.
Cardiovascular Pharmacology Hypotension Mechanisms Prostacyclin Independence

Iris Sphincter Contractility vs. Substance P

In isolated rabbit iris sphincter smooth muscle preparations, eledoisin, Substance P, Neurokinin A, and Neurokinin B all induced atropine- and tetrodotoxin-resistant contractions at nanomolar concentrations. However, the rank order of sensitivity was eledoisin > Substance P = Neurokinin A = Neurokinin B [1]. This demonstrates that in this specific tissue, which may express a mixed population of tachykinin receptors, eledoisin is the most potent contractile agonist among the tested peptides.

Iris Sphincter Contractility
Head-to-head
Eledoisin rank 1 (most sensitive)
SP = NKA = NKB equipotent, lower sensitivity
Reported rank-order sensitivity supports NK2/3-mediated contraction in iris.
Rabbit isolated tissue; atropine/TTX-resistant contractions.
Smooth Muscle Pharmacology Tachykinin Receptors Ocular Pharmacology

Nociceptive Reflex Potency vs. Substance P

Intrathecal administration of Substance P (6.5 nmol), eledoisin (8.0 nmol), and physalaemin (7.9 nmol) in awake, restrained rats all significantly decreased tail-flick reaction time, indicating a facilitation of the nociceptive reflex. At 1 minute post-injection, reaction times decreased to 22.5%, 24.3%, and 20.8% of pre-administration control values, respectively [1]. In contrast, an equimolar dose of Neurokinin A (6.5 nmol) produced a smaller decrease, to 49.5% of control. Analysis of dose-response curves yielded a potency rank order of physalaemin ≥ Substance P ≥ eledoisin > Neurokinin A.

Spinal Nociceptive Reflex
Head-to-head
24.3%of control reaction time (1 min, 8.0 nmol)
SP 22.5%, Phys 20.8%, NKA 49.5%
Comparable facilitation to Substance P; distinct from NKA.
Intrathecal rat model; tail-flick test. Reported ~2-fold difference vs NKA.
Pain Research Nociception Spinal Cord Pharmacology

Carotid Body NK1 Receptor: Lack of Effect

In the cat carotid body, a classic preparation for studying chemoreceptor afferent activity, close intra-arterial administration of Substance P and physalaemin produced dose-dependent augmentation of chemoreceptor discharge [1]. At the highest dose tested (100 nmol), the magnitude of excitation by physalaemin was significantly greater than that by Substance P. In marked contrast, administration of eledoisin had absolutely no effect on chemoreceptor discharge at any dose tested. This lack of effect strongly supports the conclusion that the functional response in this tissue is mediated exclusively by NK1 receptors, for which eledoisin has low affinity and no efficacy.

Carotid Body NK1 Response
Head-to-head
Eledoisin no effect on chemoreceptor discharge
Substance P & Physalaemin dose-dependent excitation
Defines NK1-mediated response; eledoisin serves as negative control.
Cat model; confirms low NK1 efficacy and prevents procurement errors.
Chemoreception NK1 Receptor Pharmacology Carotid Body Physiology

Eledoisin Trifluoroacetate: Optimal Use Cases


NK2 & NK3 Receptor Discrimination

Eledoisin is ideally suited for pharmacological characterization of NK2 and NK3 receptors in transfected cell lines. Its differential binding affinity in stable versus transient expression systems (e.g., IC50=240 nM in CHO vs. 8 nM in COS-7 cells for NK3) [1] makes it a valuable tool for investigating the impact of cellular context on receptor pharmacology. Researchers can use eledoisin alongside selective NK1 agonists like Substance P to dissect the receptor subtype responsible for a given functional response in a recombinant system.

Prostacyclin-Independent Vasodilation

Eledoisin's unique resistance to pharmacological inhibition by nicotine and aspirin, in contrast to bradykinin [1], makes it an essential positive control and investigative tool for studying hypotensive pathways that do not involve prostacyclin release. It is particularly useful in experiments designed to isolate and characterize novel vasodilatory mechanisms in vivo, especially in skeletal muscle beds where it demonstrates superior potency to bradykinin [2].

Tachykinin-Mediated Smooth Muscle Contraction

Eledoisin is a premier agonist for studying non-NK1-mediated contractile responses in isolated smooth muscle preparations. Its superior potency in the rabbit iris sphincter [1] and its well-documented effects on other extravascular smooth muscles make it a key reagent for defining the functional expression of NK2 and NK3 receptors in various tissues, including the gastrointestinal and urogenital tracts.

Spinal Nociception & Pain Pathways

Eledoisin is a potent tool for activating spinal tachykinin receptors in models of nociception. Its efficacy in the rat tail-flick test, comparable to Substance P and significantly greater than Neurokinin A [1], makes it a valuable peptide for studying the role of spinal NK2 and NK3 receptors in pain transmission and central sensitization, particularly in experiments aiming to differentiate the contributions of NK1 versus NK2/NK3 receptors.

Application
Selection Property
Validation Focus
NK2/NK3 receptor discrimination
Preferential NK2/3 agonist profile
Receptor subtype functional assay in recombinant cell models
Prostacyclin-independent vasodilation
Resistance to nicotine/aspirin inhibition
Hypotensive pathway analysis in vivo, excluding prostacyclin
Tachykinin-mediated smooth muscle contraction
Reported rank-order sensitivity in iris sphincter
NK2/3-mediated contractile response in isolated tissue
Spinal nociception & pain pathways
Comparable efficacy to Substance P in spinal facilitation
NK2/3 contribution to spinal nociceptive processing

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